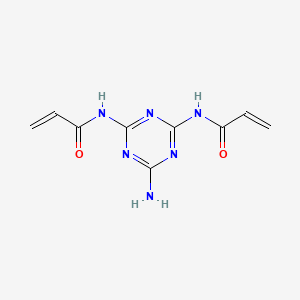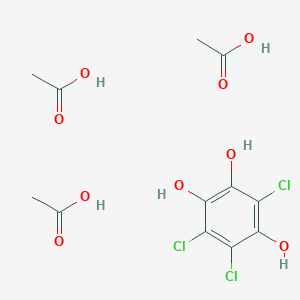
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol is a chemical compound that combines the properties of acetic acid and a trichlorinated benzene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,5,6-trichlorobenzene-1,2,4-triol typically involves the chlorination of benzene derivatives followed by the introduction of hydroxyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product. For instance, the chlorination process may involve the use of chlorine gas in the presence of a catalyst such as iron(III) chloride, followed by hydrolysis to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydrolysis processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced separation techniques such as distillation and crystallization is also common to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sulfuric acid or nitric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated or fully hydrogenated derivatives.
Scientific Research Applications
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which acetic acid;3,5,6-trichlorobenzene-1,2,4-triol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxyl and chlorine groups can form hydrogen bonds and halogen bonds, respectively, with target molecules, influencing their activity and function. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3,5,6-Trichlorobenzene-1,2,4-triol: Lacks the acetic acid moiety but shares similar chlorination and hydroxylation patterns.
Acetic acid;2,4,6-trichlorophenol: Similar structure but with different positions of chlorine atoms and hydroxyl groups.
Uniqueness
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol is unique due to the specific arrangement of chlorine and hydroxyl groups on the benzene ring, combined with the presence of an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
188729-33-1 |
|---|---|
Molecular Formula |
C12H15Cl3O9 |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
acetic acid;3,5,6-trichlorobenzene-1,2,4-triol |
InChI |
InChI=1S/C6H3Cl3O3.3C2H4O2/c7-1-2(8)5(11)6(12)3(9)4(1)10;3*1-2(3)4/h10-12H;3*1H3,(H,3,4) |
InChI Key |
FQTMYAGUBVUFBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1(=C(C(=C(C(=C1Cl)O)Cl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


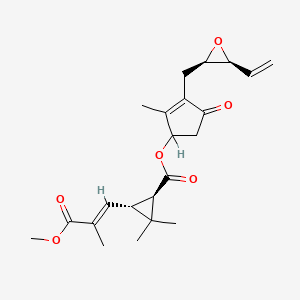
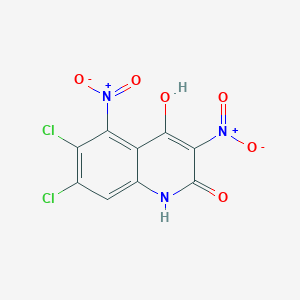
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)

![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
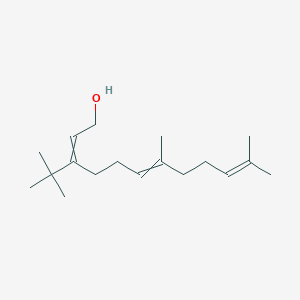

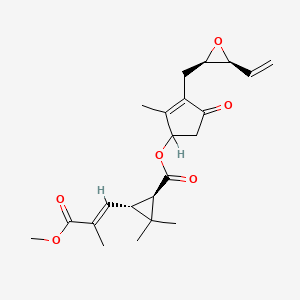
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
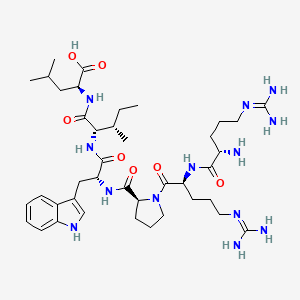
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
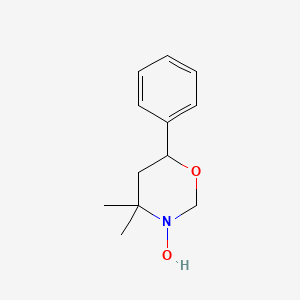
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
